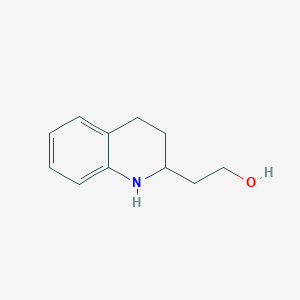
Potassium trifluoro(isoquinolin-6-yl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trifluoro(isoquinolin-6-yl)borate is a chemical compound with the molecular formula C9H6BF3KN and a molecular weight of 235.06 g/mol . This compound is part of the organotrifluoroborate family, which is known for its stability and reactivity in various chemical transformations . It is used in a variety of applications, including organic synthesis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
Potassium trifluoro(isoquinolin-6-yl)borate can be synthesized through the reaction of isoquinoline with potassium trifluoroborate. The reaction typically involves the use of a base such as potassium hydride (KH) or potassium hexamethyldisilazide (KHMDS) to deprotonate the isoquinoline, followed by the addition of potassium trifluoroborate . The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity . The compound is then purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
Potassium trifluoro(isoquinolin-6-yl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinolin-6-ylboronic acid.
Reduction: It can be reduced to form isoquinolin-6-ylborane.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions include isoquinolin-6-ylboronic acid, isoquinolin-6-ylborane, and various substituted isoquinoline derivatives .
科学的研究の応用
Potassium trifluoro(isoquinolin-6-yl)borate has a wide range of scientific research applications:
作用機序
The mechanism of action of potassium trifluoro(isoquinolin-6-yl)borate involves its ability to participate in various chemical transformations. The trifluoroborate group acts as a stable and reactive intermediate that can undergo hydrolysis to form the corresponding boronic acid, which then participates in further reactions . The compound’s reactivity is attributed to the electron-withdrawing nature of the trifluoroborate group, which enhances the nucleophilicity of the isoquinoline ring .
類似化合物との比較
Potassium trifluoro(isoquinolin-6-yl)borate is unique compared to other similar compounds due to its stability and reactivity. Similar compounds include:
Potassium trifluoro(phenyl)borate: Used in similar cross-coupling reactions but with different reactivity patterns.
Potassium trifluoro(pyridyl)borate: Another organotrifluoroborate with applications in organic synthesis.
Potassium trifluoro(naphthyl)borate: Known for its use in the synthesis of complex organic molecules.
These compounds share similar properties but differ in their specific reactivity and applications, making this compound a valuable reagent in its own right .
特性
IUPAC Name |
potassium;trifluoro(isoquinolin-6-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF3N.K/c11-10(12,13)9-2-1-8-6-14-4-3-7(8)5-9;/h1-6H;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMRPEZLHYKXIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)C=NC=C2)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BF3KN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline](/img/structure/B2879187.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloro-2-methylaniline](/img/structure/B2879190.png)
![1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2879192.png)
![3-cinnamyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2879195.png)

![2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2879199.png)
![2-Chloro-N-[(5-cyanothiophen-2-yl)methyl]acetamide](/img/structure/B2879200.png)
![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2879201.png)
![4-methoxy-2-methyl-6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2879204.png)
![2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole](/img/structure/B2879205.png)
![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide](/img/structure/B2879207.png)

![Ethyl 4-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2879210.png)
